Phenylacetone

Beschreibung

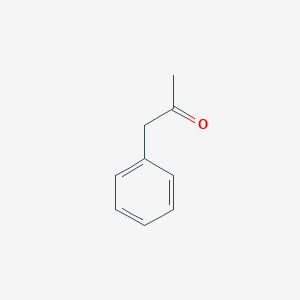

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCDLTOVEPVEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059280 | |

| Record name | 1-Phenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Phenylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

214 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, diethyl ether; miscible in benzene, xylene; soluble in chloroform | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0157 g/m cu at 20 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | Phenylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

103-79-7 | |

| Record name | Phenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7IZH10V9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15.3 °C | |

| Record name | Phenyl 2-propanone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation for Phenylacetone Preparation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Friedel-Crafts acylation method for the synthesis of phenylacetone, a key intermediate in the production of various organic compounds. The document details the underlying reaction mechanism, offers a comparative analysis of reaction conditions from various studies, and provides a detailed experimental protocol.

Introduction

The Friedel-Crafts acylation is a classic and versatile method in organic chemistry for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring. The synthesis of this compound (also known as benzyl (B1604629) methyl ketone or 1-phenyl-2-propanone) via this method typically involves the reaction of benzene (B151609) with an appropriate acylating agent in the presence of a Lewis acid catalyst. This compound is a significant precursor in the synthesis of various pharmaceuticals and other specialty chemicals.

The most common acylating agents for this transformation are chloroacetone (B47974) or chloroacetyl chloride, with aluminum chloride (AlCl₃) being the most frequently employed Lewis acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where a highly reactive acylium ion is generated in situ, which then attacks the electron-rich benzene ring.

Reaction Mechanism

The Friedel-Crafts acylation of benzene to produce this compound is a two-step electrophilic aromatic substitution reaction.

Step 1: Generation of the Acylium Ion

The Lewis acid catalyst, typically anhydrous aluminum chloride, reacts with the acylating agent (e.g., chloroacetyl chloride) to form a highly electrophilic acylium ion. The oxygen atom of the acyl chloride coordinates with the Lewis acid, making the carbonyl carbon more electrophilic and facilitating the departure of the chloride ion to form the acylium ion, which is stabilized by resonance.

Step 2: Electrophilic Attack and Aromatization

The acylium ion then acts as the electrophile and is attacked by the π-electrons of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. In the final step, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the final product, this compound, along with the regenerated catalyst and hydrochloric acid.

Quantitative Data Presentation

The yield and purity of this compound prepared via Friedel-Crafts acylation are highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes quantitative data from various sources for the synthesis of this compound and related ketones.

| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Benzene | Chloroacetone | AlCl₃ (1.1) | Benzene | Reflux | 4 | 21.2 | N/A | [1] |

| Benzene | Propionyl chloride | AlCl₃ (N/A) | Benzene | 25-35 | 2-3 | >96 | 99.9 | [2] |

| Toluene | Acetyl chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 0.25 | ~95 | N/A | N/A |

| Anisole | Acetic anhydride | FeCl₃·6H₂O (0.1) | Ionic Liquid | 60 | 24 | 94 | N/A | [3] |

| Benzene | Benzoyl chloride | FeCl₃ (N/A) | N/A | High | N/A | "Acceptable" | N/A | N/A |

N/A: Not Available

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the Friedel-Crafts acylation of benzene with chloroacetone, based on established procedures.[1]

4.1. Materials and Equipment

-

Reagents:

-

Benzene (anhydrous)

-

Chloroacetone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

-

Crushed ice

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a gas trap

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

-

4.2. Experimental Workflow

4.3. Step-by-Step Procedure

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (which serves as both reactant and solvent).

-

Addition of Acylating Agent: Cool the flask in an ice bath to 0-5 °C. Slowly add chloroacetone (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 80 °C for benzene) and maintain it at this temperature for 4 hours. The reaction progress can be monitored by the evolution of HCl gas, which can be neutralized by passing it through a gas trap containing a basic solution.

-

Work-up: After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Conclusion

The Friedel-Crafts acylation remains a viable and important method for the synthesis of this compound. The reaction conditions, particularly the choice of catalyst and temperature, play a crucial role in determining the yield and purity of the product. While aluminum chloride is a common and effective catalyst, exploring alternative, more environmentally friendly Lewis acids could be a valuable area for future research. The detailed protocol and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Phenylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetone, also known as phenyl-2-propanone (P2P) or benzyl (B1604629) methyl ketone (BMK), is an organic compound with the chemical formula C₆H₅CH₂COCH₃.[1][2] It is a colorless to pale yellow oil with a characteristic sweet, floral odor.[3] This aromatic ketone serves as a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[4][5] However, its primary notoriety stems from its use as a precursor in the illicit synthesis of amphetamine and methamphetamine, leading to its classification as a controlled substance in many countries.[2][6] This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound, tailored for professionals in research, and drug development.

Chemical and Physical Properties

This compound is a mono-substituted benzene (B151609) derivative, featuring a phenyl group attached to an acetone (B3395972) moiety.[2] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.18 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid/oil | [2][3] |

| Odor | Sweet, floral | [3][4] |

| Boiling Point | 214-216 °C | [2] |

| Melting Point | -15 °C | [3] |

| Density | 1.006 g/mL | [2] |

| Solubility in water | Limited | [4] |

| Solubility in organic solvents | Soluble in ethanol, ether | [4] |

| CAS Number | 103-79-7 | [2] |

| Synonyms | 1-Phenyl-2-propanone, Benzyl methyl ketone, Methyl benzyl ketone, P2P | [2][7] |

Reactivity and Key Chemical Transformations

The reactivity of this compound is primarily dictated by the ketone functional group and the adjacent methylene (B1212753) and methyl groups. It undergoes a variety of chemical reactions, including oxidation, reduction, and reactions at the α-carbon.

Oxidation

This compound can be oxidized to form phenylacetic acid.[3] This transformation is a key reaction and can be achieved using various oxidizing agents.

Reduction

The ketone functional group in this compound can be reduced to a secondary alcohol, 1-phenyl-2-propanol.[3] This reduction can be accomplished using various reducing agents, including aluminum isopropoxide in a Meerwein-Ponndorf-Verley (MPV) reduction.[1][3][8][9] The MPV reduction is a highly selective method for reducing ketones and aldehydes.[1][10][11]

Reductive Amination

A critical reaction of this compound, particularly in the context of illicit drug synthesis, is its reductive amination to produce amphetamine. This reaction involves the formation of an imine intermediate with ammonia, followed by reduction.

Haloform Reaction

As a methyl ketone, this compound can undergo the haloform reaction.[3] When treated with a halogen (iodine, bromine, or chlorine) in the presence of a base, it is converted to a carboxylate (phenylacetate) and a haloform (e.g., iodoform, bromoform, or chloroform).[4][12][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Phenylacetic Acid and Acetic Anhydride (B1165640)

This method involves the ketonic decarboxylation of phenylacetic acid with acetic anhydride.

Materials:

-

Phenylacetic acid

-

Acetic anhydride

-

Sodium acetate (B1210297) (anhydrous)

-

Sodium hydroxide (B78521) solution (dilute)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 50 g of phenylacetic acid, 25 g of anhydrous sodium acetate, and 850 ml of acetic anhydride.

-

Equip the flask with a reflux condenser and heat the mixture with stirring for 40 hours.

-

After reflux, arrange the apparatus for distillation and remove approximately 500 ml of acetic anhydride and acetic acid.

-

Allow the remaining mixture to cool, then add 1000 ml of water.

-

Extract the aqueous mixture with two 250 ml portions of dichloromethane.

-

Combine the organic layers and wash with a cold, dilute sodium hydroxide solution until the organic layer is no longer acidic.

-

Dry the dichloromethane solution over anhydrous sodium sulfate.

-

Distill off the dichloromethane under atmospheric pressure.

-

Remove the remaining volatile components under vacuum.

-

Purify the crude this compound by vacuum distillation.

Reduction of this compound to 1-Phenyl-2-propanol (Meerwein-Ponndorf-Verley Reduction)

This protocol describes the reduction of this compound using aluminum isopropoxide.

Materials:

-

This compound

-

Aluminum isopropoxide

-

Isopropanol (B130326) (anhydrous)

-

Distillation apparatus

-

Heating mantle

Procedure:

-

Set up a distillation apparatus with a round-bottom flask, a condenser, and a receiving flask.

-

In the round-bottom flask, dissolve this compound in a large excess of anhydrous isopropanol.

-

Add aluminum isopropoxide to the solution. The reaction is typically carried out with a catalytic amount of the alkoxide.

-

Heat the mixture to a gentle reflux. The acetone formed during the reaction has a lower boiling point than isopropanol and can be slowly distilled off to drive the equilibrium towards the product.[9][10]

-

Continue the reaction until the starting material is consumed (monitoring by TLC or GC).

-

After the reaction is complete, cool the mixture and hydrolyze the aluminum salts by carefully adding a dilute acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude 1-phenyl-2-propanol, which can be further purified by distillation.

Oxidation of this compound to Phenylacetic Acid

This protocol outlines the oxidation of this compound using an oxidizing agent such as potassium permanganate (B83412).

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄) (dilute)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Beaker

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

In a beaker, prepare a solution of sodium carbonate in water and add the this compound.

-

While stirring vigorously, slowly add a solution of potassium permanganate in water. The addition should be controlled to maintain a manageable reaction temperature.

-

Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

-

To the filtrate, add sodium bisulfite to reduce any remaining permanganate.

-

Acidify the solution with dilute sulfuric acid to precipitate the phenylacetic acid.

-

Extract the phenylacetic acid with diethyl ether.

-

Wash the ether extract with water, dry it over anhydrous sodium sulfate, and evaporate the ether to obtain the crude phenylacetic acid.

-

The crude product can be purified by recrystallization.

GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5MS or equivalent)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration.

-

Create a series of calibration standards by diluting the stock solution to various concentrations.

-

For unknown samples, dissolve a known amount of the sample in the chosen solvent. If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.[3]

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Data Analysis:

-

Identify this compound in the chromatogram based on its retention time, which should be confirmed by analyzing a pure standard under the same conditions.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library or a pure standard. Key fragments for this compound include m/z 134 (M+), 91 (tropylium ion), and 43 (acetyl cation).

Visualizations

Amphetamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of amphetamine in the human liver, which involves the flavin-containing monooxygenase 3 (FMO3) enzyme and leads to the formation of this compound.[2]

Caption: Metabolic pathway of amphetamine to hippuric acid via this compound.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the key steps in the synthesis of this compound from phenylacetic acid and acetic anhydride.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a versatile chemical intermediate with significant applications in both legitimate industries and, notoriously, in the clandestine production of controlled substances. A thorough understanding of its chemical properties, reactivity, and associated experimental protocols is crucial for researchers, scientists, and professionals in drug development and forensic science. The information provided in this guide serves as a comprehensive technical resource to support these endeavors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Drone #342: Enolate this compound Synthesis FAQ 1.0 - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Verley Reduction of Meerwein-Ponndorf- [pw.live]

- 10. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 11. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 12. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. scribd.com [scribd.com]

- 14. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Phenylacetone: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Phenylacetone (P2P) is a controlled substance in many jurisdictions due to its use in the illicit synthesis of amphetamines. This document is intended for legitimate research and industrial purposes only by qualified professionals. All handling and synthesis of this compound must be conducted in strict compliance with all applicable laws and regulations.

Introduction

This compound, also known as phenyl-2-propanone or benzyl (B1604629) methyl ketone, is a colorless to pale yellow oily liquid with a characteristic sweet, floral odor.[1] Its chemical formula is C₉H₁₀O, and it possesses a ketone functional group attached to a benzyl group.[1] This versatile organic compound serves as a crucial precursor and intermediate in a variety of legitimate industrial and research applications, including the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[2][3] However, its role as a primary precursor in the clandestine production of amphetamine and methamphetamine has led to its strict regulation worldwide.

This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound for professionals in the fields of organic chemistry, drug development, and forensic science. It includes detailed experimental protocols for key synthetic methods, a comparative analysis of their efficiencies, and a discussion of the reaction mechanisms involved.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O | [1] |

| Molar Mass | 134.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral | [1] |

| Density | 1.015 g/cm³ | [4] |

| Boiling Point | 216 °C at 760 mmHg; 100 °C at 13 mmHg | [4][5] |

| Melting Point | -15 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Refractive Index | 1.5168 at 20 °C | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages in terms of yield, purity, cost, and scalability. The choice of method often depends on the available starting materials and the desired scale of production.

Comparative Analysis of Synthesis Methods

The following table provides a comparative overview of the most common methods for synthesizing this compound.

| Synthesis Method | Starting Material(s) | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |

| Ketonic Decarboxylation | Phenylacetic acid, Acetic anhydride (B1165640) | Sodium acetate (B1210297) or Pyridine (B92270) | 50-67 | Readily available starting materials. | Long reaction times, formation of byproducts. | [4][6] |

| Friedel-Crafts Alkylation | Benzene, Chloroacetone | Aluminum chloride (AlCl₃) | ~21 | Direct route from simple precursors. | Polyalkylation and rearrangement can occur, low yield. | [7] |

| Reduction of Phenyl-2-nitropropene | Benzaldehyde (B42025), Nitroethane | Iron, Hydrochloric acid or Acetic acid | 60-75 | High yield. | Phenyl-2-nitropropene is often regulated. | [8][9] |

| Oxidation of Ephedrine (B3423809)/Pseudoephedrine | Ephedrine or Pseudoephedrine | Sulfuric acid, Steam distillation | ~78-82 | High purity product. | Starting materials are controlled substances. | [10] |

Experimental Protocols

3.2.1. Ketonic Decarboxylation of Phenylacetic Acid with Acetic Anhydride

This method involves the reaction of phenylacetic acid with acetic anhydride in the presence of a base catalyst, such as sodium acetate or pyridine, to induce ketonic decarboxylation.[4]

-

Materials:

-

Phenylacetic acid (136 g, 1.0 mol)

-

Acetic anhydride (740 ml)

-

Pyridine (740 ml) or Sodium acetate (210 g)

-

Toluene (B28343) for extraction

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 3000 ml round-bottom flask, combine phenylacetic acid, acetic anhydride, and pyridine (or sodium acetate).

-

Gently swirl the flask to dissolve the phenylacetic acid.

-

Fit the flask with a reflux condenser and a drying tube.

-

Heat the mixture to a gentle reflux and maintain for 7 hours. Carbon dioxide will be evolved.[1]

-

After cooling, cautiously add water to the reaction mixture to decompose the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the this compound with toluene.

-

Wash the organic layer with 10% sodium hydroxide solution and then with water until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the toluene by distillation.

-

Purify the resulting this compound by vacuum distillation, collecting the fraction boiling at approximately 100 °C at 13 mmHg.[1][4]

-

-

Expected Yield: 52-67%[6]

3.2.2. Reduction of Phenyl-2-nitropropene with Iron and Acetic Acid

This procedure utilizes the reduction of phenyl-2-nitropropene, which can be synthesized from benzaldehyde and nitroethane, to this compound using iron powder in an acidic medium.[8][9]

-

Materials:

-

Phenyl-2-nitropropene (10 g, 61 mmol)

-

Iron powder (32 g, 0.57 mol)

-

Glacial acetic acid (215 ml)

-

Dichloromethane (B109758) for extraction

-

Water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, bring a slurry of iron powder in 140 ml of glacial acetic acid to a reflux.

-

Slowly add a solution of phenyl-2-nitropropene in 75 ml of glacial acetic acid to the refluxing slurry.

-

After the addition is complete, continue refluxing for 1.5 hours. The mixture will turn brownish and foamy.[8]

-

Pour the reaction mixture into 2000 ml of water and extract with dichloromethane (3 x 100 ml).

-

Combine the organic extracts and wash with water (2 x 150 ml).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the dichloromethane by distillation.

-

Purify the crude this compound by vacuum distillation.

-

-

Expected Yield: 75%[8]

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a range of organic molecules.

Synthesis of Amines via Reductive Amination

Reductive amination is a common method to convert ketones into amines. In the context of this compound, this reaction is of significant interest in both legitimate pharmaceutical synthesis and in the illicit production of amphetamines.

4.1.1. Leuckart Reaction

The Leuckart reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent to convert this compound into amphetamine (in the case of illicit synthesis) or other primary amines. The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed.[11]

-

General Protocol (Illustrative):

-

A mixture of this compound and a molar excess of ammonium formate is heated to a high temperature (typically 160-185 °C) for several hours.[12]

-

The resulting N-formylamphetamine is then hydrolyzed, usually by heating with hydrochloric acid, to yield the primary amine.

-

4.1.2. Reductive Amination with a Reducing Agent

A more versatile method involves the reaction of this compound with an amine (e.g., ammonia (B1221849) for primary amines) to form an imine, which is then reduced in situ by a reducing agent such as aluminum amalgam, sodium borohydride, or catalytic hydrogenation.[13]

-

General Protocol using Aluminum Amalgam (Illustrative):

-

Aluminum foil is amalgamated using a solution of mercuric chloride.

-

The amalgamated aluminum is added to a solution of this compound and an amine (e.g., ammonia or methylamine) in a suitable solvent like isopropanol (B130326) or ethanol.

-

The reaction is typically exothermic and may require cooling to control the temperature.

-

After the reaction is complete, the mixture is worked up by filtering the aluminum hydroxide and extracting the amine from the filtrate.

-

Precursor to Pharmaceuticals

This compound is a precursor in the synthesis of several legitimate pharmaceutical compounds, including ephedrine and pseudoephedrine, which are used as decongestants and bronchodilators. The synthesis typically involves the formation of an intermediate which is then reduced and aminated. A common route involves the reaction of this compound with a methylating agent followed by reduction and amination steps.[14]

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows involving this compound.

Caption: Major synthetic routes to this compound.

Caption: General workflow for reductive amination of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4][15]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of its vapors, which can be irritating to the respiratory system.

-

Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[4][15] It should be stored in a locked cabinet in accordance with local regulations for controlled substances.

-

Spills: In case of a spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[4] Ensure adequate ventilation during cleanup.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[10][15] Do not pour it down the drain.

Conclusion

This compound is a significant chemical intermediate with important applications in legitimate industries, particularly in the synthesis of pharmaceuticals and fragrances. However, its crucial role as a precursor in the illicit manufacture of amphetamines necessitates strict regulatory control. A thorough understanding of its synthesis, chemical properties, and reaction pathways is essential for researchers, drug development professionals, and forensic scientists. The synthetic methods outlined in this guide provide a foundation for further research and development in the legitimate applications of this versatile compound, while also informing analytical methods for the detection and profiling of its illicit production. All work with this compound must be conducted with the utmost attention to safety and in full compliance with all legal requirements.

References

- 1. remykelley.medium.com [remykelley.medium.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. DSpace [open.bu.edu]

- 8. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]

- 9. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 10. Phenyl-2-Propanone from Ephedrine Derivatives [erowid.org]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Reductive Amination Review [erowid.org]

- 14. CN106008183A - Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate - Google Patents [patents.google.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Spectroscopic Analysis of Phenylacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Phenylacetone, a compound of significant interest in various scientific fields, including forensic chemistry and drug development. This compound, also known as benzyl (B1604629) methyl ketone or P2P, is a key precursor in the synthesis of amphetamine and methamphetamine.[1] Its accurate identification and characterization are crucial for regulatory control and in understanding clandestine drug manufacturing processes. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the unambiguous identification and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (C₉H₁₀O), both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its identity.

Quantitative NMR Data

The chemical shifts (δ) in NMR are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.1 | Singlet | 3H | Methyl protons (-CH₃) |

| 2 | ~3.7 | Singlet | 2H | Methylene protons (-CH₂-) |

| 3 | ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅-) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~29 | Methyl carbon (-CH₃) |

| 2 | ~50 | Methylene carbon (-CH₂-) |

| 3 | ~127 | Aromatic CH carbon |

| 4 | ~129 | Aromatic CH carbon |

| 5 | ~130 | Aromatic C-H carbon |

| 6 | ~134 | Quaternary aromatic carbon |

| 7 | ~206 | Carbonyl carbon (C=O) |

Experimental Protocol for NMR Analysis

A standard protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve a small amount of the this compound sample (typically 5-25 mg) in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum. Add a small amount of a reference standard, such as TMS, for chemical shift calibration.[2][3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field strength should be noted (e.g., 300, 400, or 500 MHz).[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and pulse width. For quantitative analysis, a longer relaxation delay is crucial to ensure complete relaxation of all protons. Subsequently, acquire the broadband proton-decoupled ¹³C NMR spectrum.[3]

-

Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline corrections are then performed to obtain a clear spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its carbonyl and aromatic functionalities.

Characteristic IR Absorption Data

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2925 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | Carbonyl (C=O) stretch of a ketone |

| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C ring stretching |

| ~740, ~700 | Strong | C-H out-of-plane bending for a monosubstituted benzene (B151609) ring |

Experimental Protocol for IR Analysis

For a liquid sample like this compound, the following "neat" sample preparation technique is commonly employed:

-

Sample Preparation: Place a single drop of neat (undiluted) this compound onto the surface of one polished salt plate (e.g., NaCl or KBr).[7][8] Carefully place a second salt plate on top of the first, creating a thin liquid film between the two plates.[7][8]

-

Data Acquisition: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.[7] Record a background spectrum of the empty salt plates first. Then, acquire the sample spectrum.[9] The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Analysis: Identify the major absorption peaks in the spectrum and correlate them with the functional groups present in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is a highly sensitive method for identifying and quantifying volatile compounds like this compound.

GC-MS Data

In GC, the retention time (the time it takes for a compound to travel through the column) is a characteristic property. In MS, the compound is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z).

Table 4: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

| Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance | Fragment Identity |

| Varies with conditions | 134 | Moderate | Molecular Ion [M]⁺ |

| 91 | High | Tropylium ion [C₇H₇]⁺ | |

| 43 | High | Acetyl cation [CH₃CO]⁺ | |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocol for GC-MS Analysis

A typical GC-MS analysis of a volatile organic compound involves the following steps:[11][12]

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or ethyl acetate).

-

GC Separation: Inject a small volume (typically 1 µL) of the diluted sample into the GC injector port, which is heated to vaporize the sample.[10] The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI). The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions. The fragmentation pattern serves as a "fingerprint" for the compound, allowing for its identification by comparison to a spectral library.[13]

Visualized Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The logical flow of analyzing a sample of this compound using the described spectroscopic techniques can be visualized as follows:

Caption: Logical workflow for the spectroscopic analysis of this compound.

This compound Fragmentation Pathway in Mass Spectrometry

The fragmentation of this compound upon electron impact ionization in a mass spectrometer can be depicted as follows, showing the formation of the major observed ions.

Caption: Key fragmentation pathways of this compound in GC-MS.

This in-depth guide provides the foundational spectroscopic data and methodologies for the robust analysis of this compound. The combination of NMR, IR, and GC-MS offers a powerful and complementary approach for the unequivocal identification and characterization of this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dem.ri.gov [dem.ri.gov]

- 13. academic.oup.com [academic.oup.com]

A Technical Guide to the Industrial Application of Phenylacetone in the Synthesis of 1,3-Indandione Rodenticides

Abstract

Phenylacetone (1-phenyl-2-propanone), a DEA Schedule II controlled substance, is widely recognized as a primary precursor in the illicit synthesis of amphetamines.[1][2] However, it also serves as a crucial, albeit highly regulated, starting material in the legitimate agrochemical industry. This technical guide provides an in-depth overview of the industrial application of this compound as a key precursor in the multi-step synthesis of second-generation anticoagulant rodenticides belonging to the 1,3-indandione (B147059) class. Detailed synthetic pathways for Chlorophacinone and the related synthesis of Diphacinone are presented, including experimental protocols derived from patent literature, quantitative data summaries, and workflow visualizations. This document aims to serve as a comprehensive resource for professionals in chemical research and development, highlighting a specific, legitimate industrial use of a controlled chemical intermediate.

Introduction to this compound and its Role as a Precursor

This compound, also known as benzyl (B1604629) methyl ketone or P2P, is a colorless to pale yellow oil with the chemical formula C₉H₁₀O.[1] While its notoriety stems from its use in clandestine laboratories, its chemical properties make it a versatile intermediate in organic synthesis.[2] Its legitimate industrial applications include its use as a semi-finished product for synthesizing various biologically active substances, most notably certain rodenticides of the indandione order.[3][4]

The 1,3-indandione rodenticides, such as Chlorophacinone and Diphacinone, are potent vitamin K antagonists. They function as anticoagulants, inhibiting the synthesis of blood clotting factors and leading to fatal hemorrhaging in target pests after ingestion.[5] This guide elucidates the specific, multi-step chemical pathways that transform this compound into these complex, high-value agrochemical products.

Core Synthesis Pathway: this compound to Chlorophacinone

A primary industrial application of this compound in this field is its role as the foundational molecule for the synthesis of Chlorophacinone (2-[(4-chlorophenyl)phenylacetyl]-1,3-indandione). Patent literature describes a common manufacturing process that proceeds in three main stages, starting from this compound.[6][7]

Experimental Protocol: Chlorophacinone Synthesis

The following protocol is a generalized procedure based on established patent literature.[6][7] Industrial-scale operations may involve proprietary catalysts, solvents, and purification techniques.

Step 1: Synthesis of 1-Bromo-1-phenylacetone

-

This compound is dissolved in a suitable solvent, such as chlorobenzene (B131634).

-

An equimolar amount of bromine is added dropwise to the solution under controlled temperature conditions.

-

The reaction proceeds with the evolution of hydrogen bromide gas, which must be neutralized.

-

Upon completion, the resulting product is 1-bromo-1-phenylacetone.

Step 2: Friedel-Crafts Alkylation to form 1-(4-chlorophenyl)-1-phenylacetone (B1587858)

-

The 1-bromo-1-phenylacetone intermediate is reacted with chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), under anhydrous conditions.

-

This reaction constitutes a Friedel-Crafts alkylation, where the phenylacetyl group attaches to the chlorobenzene ring.

-

The reaction yields approximately 67% of the desired ketone, 1-(4-chlorophenyl)-1-phenylacetone, after purification.[6][7]

Step 3: Base-Catalyzed Condensation to form Chlorophacinone

-

The 1-(4-chlorophenyl)-1-phenylacetone product from the previous step is reacted with a dialkyl phthalate, such as dimethyl phthalate.

-

The reaction is a base-catalyzed condensation (akin to a Claisen condensation) carried out in the presence of a strong base, typically sodium methoxide.

-

This final step forms the 1,3-indandione ring structure, yielding the target compound, Chlorophacinone.

Quantitative Data Summary: Chlorophacinone Synthesis

The table below summarizes the key components and known quantitative data for the synthesis of Chlorophacinone from this compound.

| Step | Starting Material(s) | Key Reagents | Intermediate/Product | Reported Yield |

| 1 | This compound | Bromine, Chlorobenzene (solvent) | 1-Bromo-1-phenylacetone | Not specified |

| 2 | 1-Bromo-1-phenylacetone, Chlorobenzene | Aluminum Trichloride (AlCl₃) | 1-(4-chlorophenyl)-1-phenylacetone | ~67%[6][7] |

| 3 | 1-(4-chlorophenyl)-1-phenylacetone, Dimethyl Phthalate | Sodium Methoxide | Chlorophacinone | Not specified |

Visualization: Chlorophacinone Synthesis Workflow

The following diagram illustrates the multi-step synthesis pathway from this compound to Chlorophacinone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RU2245321C2 - Method for preparing this compound - Google Patents [patents.google.com]

- 4. RU2235713C1 - Method for preparing this compound - Google Patents [patents.google.com]

- 5. nps.gov [nps.gov]

- 6. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone) - Google Patents [patents.google.com]

- 7. DE102005055528A1 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone) - Google Patents [patents.google.com]

Phenylacetone Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetone, a simple aromatic ketone, serves as a versatile scaffold in medicinal chemistry. Its core structure, a phenyl group attached to a propan-2-one moiety, offers multiple points for chemical modification, leading to a diverse array of derivatives with a broad spectrum of biological activities. While historically recognized as a precursor in the synthesis of amphetamines, leading to its classification as a controlled substance, the legitimate pharmacological potential of its derivatives is an area of growing research interest.[1][2][3] This technical guide provides an in-depth overview of the synthesis, potential applications, and underlying mechanisms of action of various this compound derivatives, with a focus on their therapeutic promise in oncology, inflammation, and infectious diseases.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core can be achieved through various established methods, including the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone (B47974) and the ketonic decarboxylation of phenylacetic acid.[1] A patented industrial process involves the gas-phase ketonic decarboxylation of phenylacetic acid with acetic acid over a ceria-alumina solid acid catalyst.[1] Another patented method describes the production of this compound from 3-phenylpropylene using an alkyl nitrite (B80452) in the presence of a palladium catalyst, achieving a yield of up to 90%.[4]

The true pharmacological diversity arises from the chemical modification of the this compound scaffold. Substitution on the phenyl ring is a common strategy to modulate the biological activity of these compounds.

General Synthesis of Substituted this compound Derivatives

A general and versatile method for the synthesis of this compound derivatives involves the reaction of a substituted phenylacetic acid with a suitable organometallic reagent, such as methyllithium (B1224462) or a Grignard reagent, followed by an acidic workup. Alternatively, substituted phenylacetones can be prepared by the oxidation of the corresponding 1-phenyl-2-propanols.

Potential Therapeutic Applications

Research into this compound derivatives has unveiled their potential in several key therapeutic areas. The following sections detail the biological activities of these compounds, supported by quantitative data where available.

Anti-inflammatory Activity

Several studies have highlighted the potential of phenylacetic acid derivatives, which are structurally related to this compound, as potent anti-inflammatory agents. The mechanism of action for many of these compounds is believed to involve the inhibition of prostaglandin (B15479496) synthesis.[5][6]

A series of substituted (2-phenoxyphenyl)acetic acids have been synthesized and evaluated for their anti-inflammatory properties. Notably, halogen substitution on the phenoxy ring was found to significantly enhance activity.[7] One of the most promising compounds from this series, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid , has demonstrated a favorable combination of high potency and low toxicity and is currently in therapeutic use.[7]

Similarly, substituted 2-aminophenylacetic acid derivatives have been investigated, with the 2-amino group proving beneficial for the inhibition of prostaglandin synthetase in vitro.[5]

Cytotoxic and Anticancer Activity

Phenylacetate (B1230308) and its derivatives have emerged as a promising class of anti-cancer agents, exhibiting both cytostatic (growth-inhibiting) and pro-apoptotic (cell-death-inducing) effects.[8] These compounds can modulate the cell cycle and trigger programmed cell death through various signaling pathways.[8]

Table 1: Cytotoxic Activity of Phenylacetate Derivatives against Human Lung Cancer Cells

| Compound | Derivative | IC50 (µM) | Reference |

| SCK6 | N-butyl-2-(2-fluorolphenyl)acetamide | ~1000 | [9] |

A study on synthetic phenylacetate derivatives identified N-butyl-2-(2-fluorolphenyl)acetamide (SCK6) as a particularly potent compound against human lung cancer cells.[9] SCK6 was shown to induce G1 phase cell cycle arrest and apoptosis.[9]

Antimicrobial and Antiviral Activity

The this compound scaffold has also been explored for the development of antimicrobial and antiviral agents. Phenylamino-substituted 1,4-benzoquinones, which can be conceptually derived from a this compound-like precursor, have demonstrated activity against resistant pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[10][11] These compounds exhibit both bacteriostatic and bactericidal effects and also possess antibiofilm properties.[10][11]

In the realm of antiviral research, certain derivatives incorporating a phenylamino (B1219803) moiety have shown activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV).[12]

Table 2: Antimicrobial Activity of Phenylamino-substituted 1,4-benzoquinones

| Compound | Pathogen | MIC (µg/mL) | Reference |

| Bromoquinone derivative with electron-withdrawing group | Pseudomonas aeruginosa | 16 - 128 | [10][11] |

| Bromoquinone derivative with electron-withdrawing group | Methicillin-resistant Staphylococcus aureus | 64 - 128 | [10][11] |

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis and biological evaluation of this compound derivatives, as cited in the literature.

Synthesis of N-butyl-2-(2-fluorolphenyl)acetamide (SCK6)

-

Starting Materials: 2-fluorophenylacetic acid, thionyl chloride, n-butylamine.

-

Procedure:

-

2-fluorophenylacetic acid is refluxed with thionyl chloride to form the corresponding acid chloride.

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is then reacted with n-butylamine in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the final product, SCK6.

-

The product is purified using column chromatography.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Human lung cancer cell lines (e.g., CH27).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., SCK6) for a specified duration (e.g., 48 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

-

Procedure:

-

Cells are treated with the test compound for the desired time.

-

The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and resuspended in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

After incubation, the DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

G1 Cell Cycle Arrest and Apoptosis Induced by SCK6

The anticancer activity of SCK6 is attributed to its ability to induce G1 cell cycle arrest and apoptosis in cancer cells.[9] This is achieved through the modulation of key regulatory proteins in the cell cycle and apoptotic pathways.

Figure 1: Proposed mechanism of action for the anticancer agent SCK6.

As depicted in Figure 1, SCK6 upregulates the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21(CIP1/WAF1).[9] Simultaneously, it downregulates the protein levels of key G1 phase regulatory proteins, including Cdk2, Cdk4, Cyclin E, and Cyclin D3.[9] This dual action effectively halts the cell cycle in the G1 phase.

Furthermore, SCK6 induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and activating the caspase cascade, specifically Caspase-9 and its downstream effector Caspase-3.[9]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The versatility of the this compound scaffold allows for extensive chemical modification, leading to the development of derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the phenyl ring and modifications of the acetone (B3395972) side chain to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by different this compound derivatives to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.

The continued investigation of this compound derivatives holds the potential to deliver novel and effective therapeutic agents for a variety of diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Process for producing phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]

- 5. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 10. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Phenylacetone (P2P): A Technical Guide to Its Regulatory Status for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the regulatory landscape governing Phenylacetone (also known as Phenyl-2-propanone, P2P, or Benzyl Methyl Ketone) for legitimate research purposes. Due to its critical role as a precursor in the illicit synthesis of amphetamine and methamphetamine, this compound is a highly controlled substance globally.[1][2][3][4] Understanding the specific regulations is paramount for researchers and drug development professionals to ensure compliance while conducting scientific investigations.

Global and National Regulatory Frameworks

International control of this compound is primarily guided by the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.[5] This treaty establishes a framework for signatory nations to implement controls on precursor chemicals. Consequently, specific regulations vary by country, though all are designed to prevent diversion to illicit channels while permitting legitimate scientific and industrial use.

The legal status of this compound in key research-heavy regions is summarized below.

| Jurisdiction | Regulatory Body | Classification | Key Requirements for Researchers |

| United States | Drug Enforcement Administration (DEA) | Schedule II Controlled Substance & List I Chemical [1][2][3][4][6] | For bulk quantities, researchers require a DEA Schedule II registration. However, DEA exempt preparations (typically solutions at low concentrations) are available for research and forensic use and do not require DEA registration or Form 222.[7][8] |

| European Union | European Commission & National Competent Authorities | Category 1 Drug Precursor [3] | Requires a license and registration for operators and users. All transactions are tightly monitored. Regulations (EC) No 273/2004 and (EC) No 111/2005 govern trade.[5] |

| Canada | Health Canada | Class A Precursor [9][10] | A license is required for production, packaging, sale, provision, importation, and exportation.[9] End-use declarations are mandatory for sales to non-licensed entities over certain thresholds.[9] |

| Australia | National and State/Territory Health and Police Depts. | Controlled Substance / Precursor [3] | A permit is required for possession.[11] Vendors must verify permits and report suspicious inquiries to law enforcement.[11] |

Quantitative Data on Licit Control

The licit production and trade of this compound are strictly limited to quantities required for medical, scientific, research, and industrial needs. In the United States, the DEA establishes Aggregate Production Quotas (APQs) annually to cap the total amount that can be manufactured.

The APQ reflects the total quantity of this compound authorized for manufacture in the United States to meet all legitimate needs, including research.

| Year | Substance | Aggregate Production Quota (in grams) | Source |

| 2025 (Proposed) | This compound | 100 | Federal Register[2] |

| 2024 (Established) | This compound | 100 | Federal Register[6][11] |

The International Narcotics Control Board (INCB) monitors the global trade of precursors. Between late 2017 and late 2018, there were 35 pre-export notifications for this compound, involving six exporting countries and nine importing countries, indicating a very limited but active licit international market for research and industrial purposes.[12]

Acquiring this compound for Research

The pathway to legally acquiring this compound for research depends on the jurisdiction and the specific formulation of the chemical. The following workflow illustrates the decision-making process for a researcher in the United States.

References

- 1. Drone #342: Enolate this compound Synthesis FAQ 1.0 - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Federal Register :: Proposed Aggregate Production Quotas for Schedule I and II Controlled Substances and Assessment of Annual Needs for the List I Chemicals Ephedrine, Pseudoephedrine, and Phenylpropanolamine for 2025 [federalregister.gov]

- 3. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]

- 4. scribd.com [scribd.com]

- 5. incb.org [incb.org]

- 6. regulations.gov [regulations.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. unodc.org [unodc.org]

- 10. This compound | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Federal Register :: Established Aggregate Production Quotas for Schedule I and II Controlled Substances and Assessment of Annual Needs for the List I Chemicals Ephedrine, Pseudoephedrine, and Phenylpropanolamine for 2024 [federalregister.gov]

- 12. incb.org [incb.org]

An In-depth Technical Guide to the Baeyer-Villiger Oxidation in Phenylacetone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Baeyer-Villiger oxidation as a key step in a multi-stage synthesis of phenylacetone (also known as P2P or benzyl (B1604629) methyl ketone). This compound is a significant intermediate in the synthesis of various pharmaceuticals. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with a common synthetic route, offering valuable insights for professionals in chemical research and drug development.

Introduction: The Baeyer-Villiger Pathway to this compound

The synthesis of this compound via the Baeyer-Villiger pathway is a well-documented three-step process. This route begins with an aldol (B89426) condensation, followed by the pivotal Baeyer-Villiger oxidation, and concludes with a hydrolysis reaction.[1][2] This method is of interest due to its utilization of readily available starting materials and fundamental organic reactions.

The overall synthetic route is as follows:

-

Aldol Condensation: Benzaldehyde (B42025) and methyl ethyl ketone (MEK) undergo an acid- or base-catalyzed aldol condensation to form the α,β-unsaturated ketone, 3-methyl-4-phenyl-3-buten-2-one.[3][4]

-

Baeyer-Villiger Oxidation: The intermediate, 3-methyl-4-phenyl-3-buten-2-one, is then oxidized using a peroxyacid. This reaction results in the formation of an enol ester, 2-acetoxy-1-phenyl-1-propene.[2][4]

-

Hydrolysis: The final step involves the hydrolysis of the enol ester to yield the target molecule, this compound.[1][2]

This guide will provide a detailed examination of each of these steps, with a particular focus on the Baeyer-Villiger oxidation.

Reaction Mechanisms and Pathways

The core of this synthetic route lies in the elegant application of classic organic reactions. Understanding the mechanisms is crucial for optimizing reaction conditions and minimizing byproduct formation.

Step 1: Aldol Condensation

The initial step is a Claisen-Schmidt condensation, a type of crossed aldol condensation, between an aldehyde with no α-hydrogens (benzaldehyde) and a ketone (methyl ethyl ketone). The reaction can be catalyzed by either acid or base, leading to the formation of 3-methyl-4-phenyl-3-buten-2-one.[3]

Caption: Aldol condensation of benzaldehyde and methyl ethyl ketone.

Step 2: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a sophisticated reaction that converts a ketone into an ester through the insertion of an oxygen atom. In this specific synthesis, the α,β-unsaturated ketone, 3-methyl-4-phenyl-3-buten-2-one, is oxidized to form the enol ester, 2-acetoxy-1-phenyl-1-propene. The reaction is typically carried out with a peroxyacid, such as peracetic acid, which can be generated in situ.[4]

The generally accepted mechanism involves the formation of a Criegee intermediate.[5][6]

Caption: Mechanism of the Baeyer-Villiger oxidation.

Step 3: Hydrolysis of the Enol Ester

The final step is the hydrolysis of the enol ester, 2-acetoxy-1-phenyl-1-propene, to produce this compound. This reaction is typically carried out under basic conditions, using an aqueous solution of a base like sodium hydroxide (B78521).[1][2] The enol intermediate formed rapidly tautomerizes to the more stable keto form, yielding the final product.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis. These protocols are compiled from various sources, including forensic chemistry literature and chemical synthesis databases.

Protocol for Aldol Condensation of Benzaldehyde and Methyl Ethyl Ketone

This procedure describes a base-catalyzed aldol condensation.

Materials:

-

Benzaldehyde

-

Methyl Ethyl Ketone (MEK)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Chloroform

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a mixture of benzaldehyde (4 g, 39 mmol) and methyl ethyl ketone (2.8 g, 39 mmol), add a 2 M aqueous solution of sodium hydroxide (10 mL).[4]

-

Stir the resulting solution at room temperature overnight.

-

Extract the solution with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under vacuum.

-

The crude product, 3-methyl-4-phenyl-3-buten-2-one, can be purified by distillation.[4]

Protocol for Baeyer-Villiger Oxidation of 3-Methyl-4-phenyl-3-buten-2-one

This protocol utilizes peracetic acid generated in situ from sodium perborate (B1237305) and glacial acetic acid.

Materials:

-